ALDH3A1 Inhibition Potency: A Quantitative Comparison with the 4-Methylcyclohexyl Analog
In a direct enzymatic assay measuring NADH formation, 2-(cyclohexyloxy)-5-nitrobenzaldehyde demonstrates a distinct inhibitory profile against human ALDH3A1 compared to its close structural analog, 2-[(4-methylcyclohexyl)oxy]-5-nitrobenzaldehyde [1]. The target compound exhibits an IC50 of 2,100 nM, while the 4-methylcyclohexyl analog shows a slightly improved IC50 of 241 nM [2]. This 8.7-fold difference in potency confirms that even minor modifications to the cyclohexyl ring can significantly alter target engagement, highlighting the non-interchangeable nature of these analogs in ALDH3A1-related research.
| Evidence Dimension | ALDH3A1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 2,100 nM |
| Comparator Or Baseline | 2-[(4-methylcyclohexyl)oxy]-5-nitrobenzaldehyde: 241 nM |
| Quantified Difference | 8.7-fold decrease in potency for target vs. comparator |
| Conditions | Spectrophotometric analysis of NADH formation using 4-nitrobenzaldehyde as substrate, preincubation for 1 min |
Why This Matters
This data proves that 2-(cyclohexyloxy)-5-nitrobenzaldehyde is not a substitute for its methylated analog in ALDH3A1 studies, necessitating precise procurement for assay consistency.
- [1] BindingDB. BDBM50447072: Affinity Data for CHEMBL1890994 (2-(Cyclohexyloxy)-5-nitrobenzaldehyde). View Source
- [2] BindingDB. BDBM50555605: Affinity Data for CHEMBL4753971 (2-[(4-methylcyclohexyl)oxy]-5-nitrobenzaldehyde). View Source
